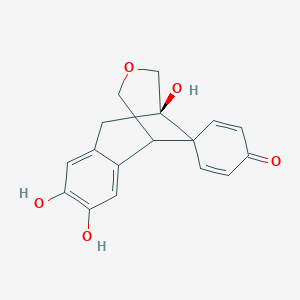
Dhmdr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydromyricetin (DHM) is a flavonoid compound that is extracted from the bark of the Ampelopsis grossedentata plant. DHM has been used in traditional Chinese medicine for centuries to treat a variety of ailments. In recent years, DHM has gained attention for its potential as a therapeutic agent in a range of scientific research applications.
Wirkmechanismus
Dhmdr works by inhibiting the activity of enzymes that are involved in the metabolism of alcohol. This leads to a decrease in the production of toxic byproducts of alcohol metabolism, such as acetaldehyde. Dhmdr also activates certain signaling pathways in the brain that are involved in regulating alcohol consumption.
Biochemische Und Physiologische Effekte
Dhmdr has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell damage. Dhmdr has also been shown to improve cognitive function and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Dhmdr has several advantages for use in lab experiments. It is a natural compound that is readily available and easy to synthesize. Dhmdr is also relatively non-toxic and has been shown to have low side effects. However, Dhmdr has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. Dhmdr also has a relatively short half-life, which can make it difficult to maintain consistent blood levels over time.
Zukünftige Richtungen
There are several future directions for research on Dhmdr. One area of research is the potential therapeutic use of Dhmdr in treating alcohol addiction and related disorders. Another area of research is the potential use of Dhmdr in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is potential for Dhmdr to be used in the development of new cancer therapies. Further research is needed to fully explore the potential therapeutic applications of Dhmdr.
Conclusion:
Dhmdr is a natural compound that has gained attention for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Dhmdr has also been studied for its potential to treat alcohol-related disorders, such as alcohol addiction and liver damage. Dhmdr has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully explore the potential therapeutic applications of Dhmdr.
Synthesemethoden
Dhmdr is synthesized from the bark of the Ampelopsis grossedentata plant. The bark is harvested and boiled in water to extract the Dhmdr. The extract is then purified using chromatography to obtain the pure Dhmdr compound.
Wissenschaftliche Forschungsanwendungen
Dhmdr has been studied for its potential therapeutic effects on a range of health conditions. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Dhmdr has also been studied for its potential to treat alcohol-related disorders, such as alcohol addiction and liver damage. Dhmdr has been shown to reduce alcohol cravings and protect liver cells from alcohol-induced damage.
Eigenschaften
CAS-Nummer |
113477-35-3 |
|---|---|
Produktname |
Dhmdr |
Molekularformel |
C17H16O5 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
(9R)-4,5,9-trihydroxyspiro[11-oxatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C17H16O5/c18-11-1-3-16(4-2-11)13-8-22-9-17(16,21)7-10-5-14(19)15(20)6-12(10)13/h1-6,13,19-21H,7-9H2/t13?,17-/m0/s1 |
InChI-Schlüssel |
CZSLURFDEROKDZ-RUINGEJQSA-N |
Isomerische SMILES |
C1C2C3=CC(=C(C=C3C[C@@](C24C=CC(=O)C=C4)(CO1)O)O)O |
SMILES |
C1C2C3=CC(=C(C=C3CC(C24C=CC(=O)C=C4)(CO1)O)O)O |
Kanonische SMILES |
C1C2C3=CC(=C(C=C3CC(C24C=CC(=O)C=C4)(CO1)O)O)O |
Synonyme |
7,10-dihydroxy-11-methoxydracaenone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



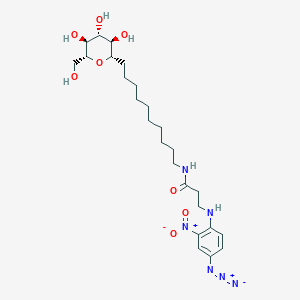
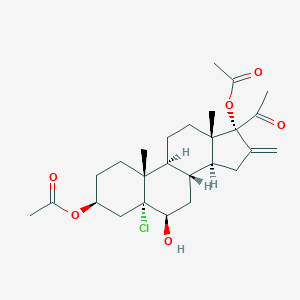
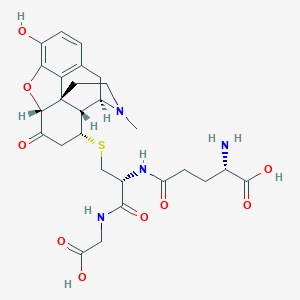
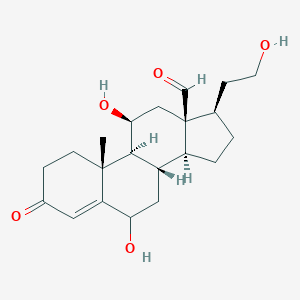
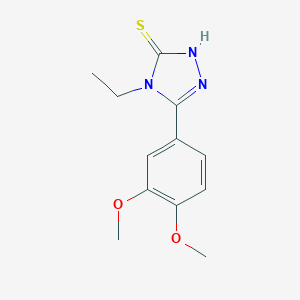
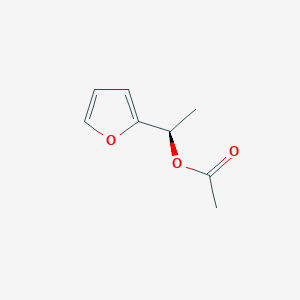
![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)
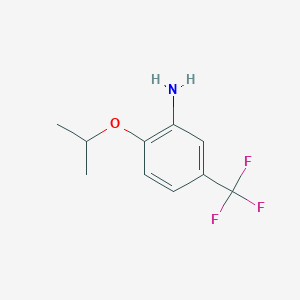
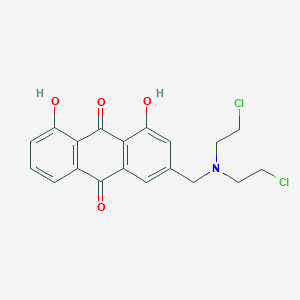
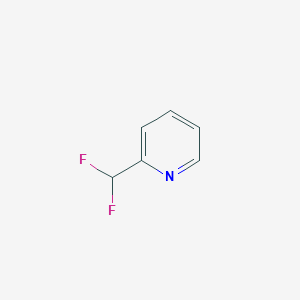
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)

